molecular formula C15H22N4O4 B8110993 1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid

1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid

Cat. No.: B8110993
M. Wt: 322.36 g/mol
InChI Key: PSISDRMMAOMTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple functional groups, including an imidazole, oxazine, and piperidine ring, makes it a versatile scaffold for drug development.

Chemical Reactions Analysis

1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or oxazine rings, where nucleophiles replace existing substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacological agent due to its unique structure and functional groups.

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological pathways. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating γ-secretase activity .

Comparison with Similar Compounds

1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of 1’-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4’-Piperidine]-6-Carboxylic Acid lies in its spiro structure and the combination of imidazole, oxazine, and piperidine rings, which provide a versatile scaffold for various applications.

Properties

IUPAC Name

1'-(propan-2-ylcarbamoyl)spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-10(2)17-14(22)18-6-3-15(4-7-18)13-16-5-8-19(13)9-11(23-15)12(20)21/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSISDRMMAOMTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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